molecular formula C12H11NO4 B12895120 4-Hydroxy-1-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 68661-23-4

4-Hydroxy-1-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12895120
CAS No.: 68661-23-4
M. Wt: 233.22 g/mol
InChI Key: CLYXGNWMGASQRT-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one is a chemical compound that belongs to the class of pyrrolones It is characterized by the presence of a hydroxy group, a methoxybenzoyl group, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one typically involves the reaction of 4-methoxybenzoyl chloride with a suitable pyrrolone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of 5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The methoxybenzoyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-oxo-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one.

    Reduction: Formation of 5-Hydroxy-1-(4-hydroxybenzoyl)-1H-pyrrol-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzoyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1-(4-hydroxybenzoyl)-1H-pyrrol-3(2H)-one
  • 5-Methoxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one
  • 5-Hydroxy-1-(4-chlorobenzoyl)-1H-pyrrol-3(2H)-one

Uniqueness

5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one is unique due to the presence of both hydroxy and methoxybenzoyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

68661-23-4

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxybenzoyl)-2H-pyrrol-5-one

InChI

InChI=1S/C12H11NO4/c1-17-10-4-2-8(3-5-10)12(16)13-7-9(14)6-11(13)15/h2-6,14H,7H2,1H3

InChI Key

CLYXGNWMGASQRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(=CC2=O)O

Origin of Product

United States

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